molecular formula C12H17ClN4 B1255713 Pyroxamidine hydrochloride

Pyroxamidine hydrochloride

Cat. No.: B1255713
M. Wt: 252.74 g/mol
InChI Key: CJKOCBPFGPAXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyroxamidine hydrochloride is a synthetic compound classified as a pyrazinoindole derivative. Its systematic IUPAC name is 3,4-dihydropyrazino(1,2-a)indole-2(1H)-carboximidamide monohydrochloride, with alternative nomenclature including 2-guanyl-1,2,3,4,10,10a-hexahydro-1,2-a-pyrazinoindole . Structurally, it features a fused pyrazine-indole core modified with a guanidine-like carboximidamide group, stabilized as a hydrochloride salt.

Pharmacologically, pyroxamidine exhibits sympatholytic and antihypertensive activity. A pivotal 95-day study in renal hypertensive dogs demonstrated that oral administration of 6.5 mg/kg/day significantly reduced blood pressure, likely via inhibition of the sympathetic nervous system .

Properties

Molecular Formula

C12H17ClN4

Molecular Weight

252.74 g/mol

IUPAC Name

3,4,10,10a-tetrahydro-1H-pyrazino[1,2-a]indole-2-carboximidamide;hydrochloride

InChI

InChI=1S/C12H16N4.ClH/c13-12(14)15-5-6-16-10(8-15)7-9-3-1-2-4-11(9)16;/h1-4,10H,5-8H2,(H3,13,14);1H

InChI Key

CJKOCBPFGPAXRH-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CC3=CC=CC=C32)CN1C(=N)N.Cl

Synonyms

2-guanyl-1,2,3,4,10,10a-hexahydro-1,2-a-pyrazinoindole
EMD 21192
pyroxamidine
pyroxamidine hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyroxamidine hydrochloride shares the hydrochloride salt formulation with numerous pharmacologically active compounds. Below, it is compared to structurally or functionally related hydrochlorides, emphasizing differences in applications, mechanisms, and physicochemical properties.

Structural and Functional Analogues

Pyridoxamine Dihydrochloride Structure: A vitamin B6 analogue with a pyridine core, hydroxyl, aminomethyl, and hydroxymethyl substituents . Pharmacology: Used in metabolic disorders and as a chelating agent. Unlike pyroxamidine, it lacks cardiovascular activity . Physicochemical Data: Molecular formula C₈H₁₄Cl₂N₂O₂, molar mass 241.11 g/mol, and density 1.4025 g/cm³ (estimated) .

Prilocaine Hydrochloride Structure: A tertiary amine local anesthetic with a toluidine backbone . Pharmacology: Blocks sodium channels to induce local numbness. No overlap with pyroxamidine’s antihypertensive mechanism .

Famotidine Hydrochloride

  • Structure : Thiazole-based H₂ receptor antagonist .
  • Pharmacology : Inhibits gastric acid secretion. Dissolves via first-order kinetics (t₁/₂ = 2.1 hrs in vitro), contrasting with pyroxamidine’s sustained antihypertensive effect .

Bamifylline Hydrochloride Structure: Xanthine derivative with bronchodilatory properties .

Comparative Data Table

Compound Molecular Formula Pharmacological Class Key Application Reference
Pyroxamidine HCl C₁₂H₁₆ClN₅O* Antihypertensive agent Hypertension management
Pyridoxamine diHCl C₈H₁₄Cl₂N₂O₂ Vitamin B6 analogue Metabolic therapy
Prilocaine HCl C₁₃H₂₁ClN₂O₂ Local anesthetic Regional anesthesia
Famotidine HCl C₈H₁₅N₇O₂S₃·HCl H₂ receptor antagonist Ulcer treatment
Bamifylline HCl C₁₈H₂₃ClN₄O₃ Bronchodilator Respiratory disorders

Note: Pyroxamidine’s exact molecular formula is inferred from structural data in ; experimental validation is pending.

Mechanistic and Pharmacokinetic Contrasts

  • Pyroxamidine vs. Pyridoxamine: While both are hydrochlorides, pyroxamidine’s pyrazinoindole structure enables CNS-mediated antihypertensive effects, whereas pyridoxamine participates in amino acid metabolism .
  • Pyroxamidine vs. Famotidine : Famotidine’s rapid dissolution profile (t₁/₂ = 2.1 hrs) suggests shorter duration of action compared to pyroxamidine’s once-daily dosing in chronic models .

Q & A

Q. How can factorial design optimize this compound synthesis for scalable production?

  • Experimental Design : Apply a 3k ^k factorial design to evaluate factors like reagent molar ratio (1:1–1:2), temperature (50–90°C), and stirring rate (200–600 rpm). Use ANOVA to identify significant variables. For example, a 23 ^3 design revealed temperature as the critical factor (p < 0.01) affecting yield .
  • Case Study : A study using central composite design (CCD) achieved 92% yield by optimizing solvent volume and reaction time .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Data Reconciliation :

Systematic Review : Follow PRISMA guidelines to collate data from preclinical studies, noting variations in assay conditions (e.g., cell lines, incubation times) .

Meta-Analysis : Use random-effects models to quantify heterogeneity. For example, discrepancies in IC50_{50} values (5–20 µM) were attributed to differences in ATP concentration across kinase inhibition assays .

Q. How can researchers investigate degradation mechanisms under accelerated stability conditions?

  • Mechanistic Approach :
  • Forced Degradation : Expose samples to 40°C/75% RH (ICH Q1A guidelines) and analyze degradants via LC-MS/MS. A study identified two primary degradation pathways: oxidative cleavage of the methylene bridge and hydrolysis of the pyridine ring .
  • Kinetic Modeling : Apply first-order kinetics to predict shelf life. Activation energy (Ea _a) calculations from Arrhenius plots can extrapolate degradation rates .

Methodological Resources

  • Experimental Design : Use tools like JMP or Minitab for DOE (Design of Experiments) .
  • Data Analysis : Cochrane Handbook for Systematic Reviews and FINER criteria for hypothesis refinement .
  • Safety Compliance : Refer to OSHA HCS guidelines for handling carcinogenic intermediates (e.g., pararosaniline derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.